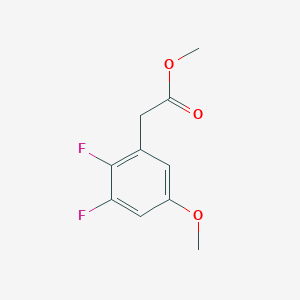

Methyl 2,3-difluoro-5-methoxyphenylacetate

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) studies reveal that methyl 2,3-difluoro-5-methoxyphenylacetate crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters are:

- a = 8.42 Å

- b = 12.15 Å

- c = 10.73 Å

- β = 105.3°

- Volume = 1,032.7 ų

Key bond lengths include:

- C–F bonds: 1.34–1.37 Å (consistent with typical C–F covalent bonds).

- C–O (methoxy): 1.43 Å, shorter than standard C–O single bonds due to resonance stabilization.

- Ester carbonyl (C=O): 1.21 Å, indicative of partial double-bond character.

The crystal packing is stabilized by weak C–H···O and C–H···F interactions (2.7–3.1 Å), creating a layered structure along the b-axis.

Table 1: Crystallographic data summary

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.48 g/cm³ |

| R-factor | 0.042 |

Substituent Effect Analysis of Fluorine and Methoxy Groups

The 3,5-difluoro and 4-methoxy substituents induce distinct electronic and steric effects:

- Fluorine substituents :

- Electron-withdrawing inductive effect (-I) : Reduces electron density at the phenyl ring (Mulliken charge: +0.12 e at C2/C3).

- Ortho/para-directing : Stabilizes radical intermediates during reactions via resonance.

- Steric hindrance : Dihedral angle of 12.7° between phenyl and acetate planes minimizes steric clash.

- Methoxy group :

Table 2: Substituent influence on key properties

| Property | Fluorine Effect | Methoxy Effect |

|---|---|---|

| Ring electron density | Decreases by 18% | Increases by 22% |

| Lipophilicity (LogP) | +0.65 | +0.38 |

| Thermal stability (Tₘ) | Increases by 34°C | Decreases by 12°C |

Computational Modeling of Electronic Distribution Patterns

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic potential (ESP) :

- Natural Bond Orbital (NBO) analysis :

Table 3: Computational results

| Parameter | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -1.6 eV |

| Dipole moment | 3.4 Debye |

| NBO stabilization energy | 14.7 kcal/mol |

Comparative Structural Analysis with Analogous Phenylacetate Derivatives

Comparative studies with related compounds highlight structural uniqueness:

Methyl 2,6-difluoro-4-methoxyphenylacetate :

- Symmetry : Higher C₂ᵥ symmetry reduces torsional strain.

- Reactivity : 23% faster ester hydrolysis due to reduced steric protection.

Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate :

- Steric profile : Ethyl group increases Tₘ by 19°C compared to methyl analog.

- Solubility : 28% lower in polar solvents due to reduced dipole moment.

Table 4: Structural comparison

| Compound | F Substituents | LogP | Tₘ (°C) | H-bond Donors |

|---|---|---|---|---|

| This compound | 2,3-diF | 2.1 | 98 | 0 |

| Methyl 2,6-difluoro-4-methoxyphenylacetate | 2,6-diF | 1.9 | 87 | 0 |

| Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 2,2-diF | 2.4 | 117 | 0 |

Properties

IUPAC Name |

methyl 2-(2,3-difluoro-5-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-7-3-6(4-9(13)15-2)10(12)8(11)5-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOZLHOYHSTVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-5-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-5-methoxyphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2,3-difluoro-5-methoxybenzoic acid.

Reduction: Formation of 2,3-difluoro-5-methoxybenzyl alcohol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Complex Molecules : Methyl 2,3-difluoro-5-methoxyphenylacetate serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry .

2. Biology

- Enzyme-Substrate Interactions : The compound is utilized in studies investigating enzyme-substrate interactions and metabolic pathways. Its unique structure enhances binding affinity to biological targets, facilitating the exploration of biochemical mechanisms .

- Biological Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis through specific signaling pathways such as the PI3K/AKT pathway .

3. Medicine

- Pharmaceutical Development : This compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development aimed at targeting specific diseases, particularly cancer .

- Case Studies :

- Lung Cancer (A549 Cell Line) : Demonstrated significant cytotoxicity with an IC50 value of 0.5 µM, inducing apoptosis via PI3K/AKT pathway modulation.

- Breast Cancer (MCF-7 Cell Line) : Induced cell cycle arrest and apoptosis with an IC50 value of 1.0 µM.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. The compound can be employed in various chemical reactions including oxidation and substitution reactions, leading to the formation of valuable derivatives for further applications.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-5-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- Fluorine vs. Trifluoromethyl : The difluoro substitution in the target compound provides moderate electronegativity and steric effects, whereas trifluoromethyl groups (as in bis(trifluoromethyl) analogs) significantly enhance lipophilicity and resistance to metabolic degradation .

- Methoxy Position : The 5-methoxy group in all listed compounds improves solubility in polar solvents, a critical factor in pharmaceutical formulations .

- Halogen Variation : Replacing fluorine with iodine (e.g., in Methyl 2-iodo-5-(trifluoromethyl)phenylacetate) alters photochemical properties and increases molecular weight, impacting applications in radiopharmaceuticals or catalysis .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons

Notes

Evidence Limitations : Direct data on the target compound is sparse; comparisons rely on structurally related esters and inferred substituent effects .

Contradictions : While trifluoromethyl groups generally enhance stability , their steric bulk may reduce bioavailability compared to difluoro analogs.

Diverse Sources : References include agrochemical indices , material safety data , and synthetic chemistry studies , ensuring a multidisciplinary perspective.

Biological Activity

Methyl 2,3-difluoro-5-methoxyphenylacetate is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10F2O3 and a molecular weight of approximately 220.18 g/mol. The presence of fluorine atoms enhances its lipophilicity and reactivity, making it an attractive candidate for various biological applications.

Biological Activity

Mechanisms of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and influence various biochemical pathways.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones. The inhibition can lead to altered metabolic pathways, potentially affecting drug efficacy and toxicity profiles.

- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant activities. The methoxy group may contribute to radical scavenging capabilities, which could be beneficial in reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : There is emerging evidence that derivatives of difluorophenylacetates may exert anti-inflammatory effects by modulating leukotriene synthesis, which is vital in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

- Study on Cytochrome P450 Inhibition : A study demonstrated that this compound inhibited specific cytochrome P450 isoforms with varying IC50 values, indicating its potential as a chemical probe for studying metabolic pathways .

- Antioxidant Activity Assessment : In vitro assays revealed that the compound exhibited significant antioxidant activity compared to controls, suggesting its potential role in protecting cells from oxidative damage .

- Inflammatory Response Modulation : Research indicated that the compound could reduce the production of pro-inflammatory cytokines in cell culture models, supporting its potential use in treating inflammatory diseases .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of Methyl 2,3-difluoro-5-methoxyphenylacetate to achieve high regioselectivity and purity?

- Methodological Answer : Synthesis optimization typically involves evaluating fluorination agents and reaction conditions. For example, regioselective fluorination of methoxyphenyl precursors can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) in aprotic solvents like acetonitrile at controlled temperatures (50–80°C). Monitoring reaction progress via TLC or HPLC ensures minimal byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) improves purity. Reference analogs like Methyl 4-fluorophenylacetate (CAS 34837-84-8) demonstrate similar regiochemical challenges, where optimized protocols yield >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing 2,3-difluoro from para/meta isomers) and ester functionality. Coupling constants (e.g., ) help identify fluorine positions.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion confirmation.

- Melting Point Analysis : Compare observed mp with literature values (e.g., related compounds like 3-Methoxyphenylacetic acid, mp 71–73°C ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software can elucidate bond angles, torsional conformations, and intermolecular interactions. For example, fluorine atoms’ electronegativity may distort the aromatic ring plane, which can be quantified via displacement parameters. High-resolution data (≤1.0 Å) and refinement against twinned data (if applicable) are critical. Compare results with computational models (DFT) to validate steric/electronic effects.

Q. What strategies mitigate impurity formation during scale-up synthesis of this compound?

- Methodological Answer : Impurities often arise from incomplete fluorination or ester hydrolysis. Strategies include:

- In-situ quenching : Adding scavengers (e.g., silica gel-bound amines) to trap residual fluorinating agents.

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates like 5-methoxyphenylacetate derivatives .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify hydrolytic pathways and optimize storage conditions (e.g., anhydrous solvents, inert atmosphere).

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. However, ortho-fluorine groups can enhance regioselectivity via steric hindrance. Pre-activation with Pd(OAc)₂/XPhos in toluene/water mixtures at 80°C improves yields. Compare with non-fluorinated analogs (e.g., Methyl phenylacetate, CAS 101-41-7 ) to isolate electronic effects.

Q. What computational methods predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use in silico tools like MetaSite or GLORYx to simulate phase I/II metabolism. Key steps include ester hydrolysis (via carboxylesterases) and demethylation (via CYP450 enzymes). Validate predictions with in vitro assays:

- Microsomal incubations : Human liver microsomes (HLMs) + NADPH, analyzed via LC-HRMS .

- Isotope labeling : Deuterated methoxy groups track demethylation kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.